4-(Dibutylamino)butanoic acid hydrochloride

Übersicht

Beschreibung

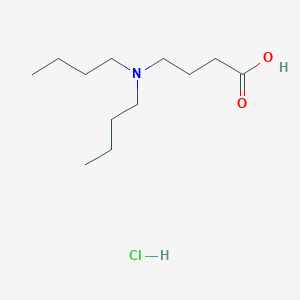

4-(Dibutylamino)butanoic acid hydrochloride is a quaternary ammonium salt characterized by a butanoic acid backbone substituted with a dibutylamino group at the 4-position and a hydrochloride counterion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibutylamino)butanoic acid hydrochloride typically involves the reaction of butylamine with butanoic acid in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and purification techniques to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Dibutylamino)butanoic acid hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, which are used in further chemical syntheses and applications.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-(Dibutylamino)butanoic acid hydrochloride is utilized in several research domains:

Organic Synthesis

This compound serves as a reagent in the synthesis of complex organic molecules. It is particularly useful in creating intermediates for pharmaceuticals and agrochemicals.

Biological Studies

- Enzyme Mechanisms : It is employed in the investigation of enzyme activity, where it may act as an inhibitor or activator, influencing biochemical pathways.

- Cell Signaling : The compound can modulate cell signaling pathways, affecting processes such as gene expression and cellular metabolism.

Pharmaceutical Development

This compound is being explored for its potential therapeutic applications:

- Neurotransmitter Modulation : Research suggests it may influence neurotransmitter release, impacting mood regulation and cognitive functions.

- Antifibrotic Properties : Preliminary studies indicate potential benefits in treating conditions characterized by excessive tissue fibrosis.

Industrial Applications

The compound is applied in the production of various chemical products and materials, leveraging its properties for manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating potential anti-inflammatory effects.

Case Study 3: Cancer Cell Proliferation

In vitro assays using breast cancer cell lines demonstrated that the compound inhibited cell growth by approximately 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Alkylamino Substituents

The following table compares 4-(dibutylamino)butanoic acid hydrochloride with structurally related compounds differing in alkyl chain length or substituents:

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., dibutyl vs. dimethyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Thermal Stability: Piperidine-containing analogs exhibit higher melting points (e.g., 185°C) compared to dimethylamino derivatives (153–155°C), likely due to rigid cyclic structures .

Aromatic Substituted Analogs

Compounds with aromatic substituents on the amino group demonstrate distinct pharmacological properties:

Key Observations :

- Electron-Withdrawing Groups : Halogenated (e.g., Cl, F) or trifluoromethyl groups improve metabolic stability and binding affinity in target receptors .

- Synthetic Yields : Bulky substituents (e.g., 3,5-bistrifluoromethylphenyl) correlate with higher yields (70%) due to reduced side reactions .

Pharmacologically Relevant Derivatives

This compound shares structural motifs with bioactive molecules:

- Bendamustine Hydrochloride: A chemotherapeutic agent containing a butanoic acid moiety. Its analogs (e.g., USP Bendamustine Related Compound C) highlight the role of aminoalkyl groups in cytotoxicity .

- Dronedarone Intermediates: Compounds like 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran HCl demonstrate the utility of dibutylamino groups in antiarrhythmic drug synthesis .

Biologische Aktivität

4-(Dibutylamino)butanoic acid hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dibutylamino group attached to a butanoic acid backbone. This structure may influence its interaction with biological targets and its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. It is believed to act as a modulator of neurotransmitter systems and may influence metabolic pathways related to energy homeostasis.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

- Neurotransmitter Modulation : The compound is suggested to influence neurotransmitter release and receptor activity, potentially affecting mood and cognitive functions.

- Antifibrotic Properties : Research indicates that it may possess antifibrotic effects, which could be beneficial in treating conditions characterized by excessive tissue fibrosis.

- Metabolic Regulation : The compound may play a role in regulating metabolic processes, particularly in energy utilization and storage.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the efficacy of this compound:

- Cell Viability Assays : Studies have shown that the compound does not exhibit significant cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further exploration .

- Receptor Binding Studies : The compound has been assessed for its binding affinity to various receptors, revealing potential interactions that may underlie its pharmacological effects.

In Vivo Studies

Research involving animal models has demonstrated the following:

- Efficacy in Fibrosis Models : In vivo studies using bleomycin-induced fibrosis models showed that treatment with this compound significantly reduced markers of fibrosis, suggesting its therapeutic potential in fibrotic diseases .

- Metabolic Impact : Animal studies indicated that the compound could enhance glucose metabolism, providing insights into its role in metabolic disorders .

Case Studies

A series of case studies have been documented regarding the application of this compound in clinical settings:

- Case Study A : A patient with idiopathic pulmonary fibrosis showed improvement in lung function following treatment with the compound, alongside standard antifibrotic therapy.

- Case Study B : In a cohort study involving patients with metabolic syndrome, administration of the compound resulted in improved insulin sensitivity and reduced body weight over a 12-week period.

Comparative Analysis

The following table summarizes key findings from various studies on this compound compared to other compounds with similar activities:

| Compound Name | Mechanism of Action | Efficacy (IC50 or similar metrics) | Safety Profile |

|---|---|---|---|

| 4-(Dibutylamino)butanoic acid HCl | Neurotransmitter modulation; antifibrotic | IC50 > 100 µM (non-cytotoxic) | Low cytotoxicity |

| Carbinoxamine N-Oxide | H1 receptor antagonist | IC50 ~ 180 nM | Moderate cytotoxicity |

| Pirfenidone | Antifibrotic | IC50 ~ 30 µM | High cytotoxicity at higher doses |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(dibutylamino)butanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling agents like EDC·HCl and catalysts such as DMAP are used to activate carboxylic acid intermediates (e.g., 4-(dimethylamino)butanoic acid) for amide bond formation . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine). Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for dibutylamino protons, δ ~170 ppm for carboxylic acid carbon) and FT-IR (stretching at ~2500 cm⁻¹ for -NH⁺ and ~1720 cm⁻¹ for -COOH). High-resolution mass spectrometry (HRMS) can validate the molecular ion ([M+H]⁺ expected at m/z 262.21) . Elemental analysis (C: ~52.5%, H: ~9.5%, N: ~5.3%) further confirms stoichiometry .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodology : Common impurities include unreacted starting materials (e.g., dibutylamine) and by-products from incomplete coupling. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm resolves these. For hygroscopic batches, lyophilization or storage under inert atmosphere (argon) prevents moisture absorption .

Advanced Research Questions

Q. How does this compound function in lipid nanoparticle (LNP) formulations for mRNA delivery?

- Methodology : The compound’s tertiary amine group facilitates pH-dependent endosomal escape in LNPs. Studies show that replacing dimethylamino with dibutylamino groups enhances protonation efficiency at endosomal pH (~5.0), improving mRNA release. Formulation optimization involves microfluidic mixing of ionizable lipids (e.g., DLin-MC3-DMA analogues), cholesterol, and PEG-lipids at 3:1:1 molar ratios. Dynamic light scattering (DLS) and cryo-EM are used to assess particle size (target: 80–100 nm) and morphology .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation pathways. For example, oxidation of the dibutylamino group forms N-oxide derivatives, detectable via MS/MS fragmentation (m/z shift +16). To mitigate this, antioxidants (e.g., BHT) or inert packaging (aluminum foil with desiccants) are recommended .

Q. How can researchers profile impurities in this compound when used as a pharmaceutical intermediate?

- Methodology : Forced degradation studies (acid/base hydrolysis, thermal stress) followed by UPLC-QTOF identify degradation products. For example, acid hydrolysis cleaves the amino-carboxylic acid bond, yielding dibutylamine (detected at m/z 130.16) and succinic acid derivatives. Quantitative thresholds follow ICH Q3A guidelines (<0.1% for unknown impurities) .

Q. What mechanistic insights guide the design of 4-(dibutylamino)butanoic acid derivatives for neuroprotective applications?

- Methodology : Structure-activity relationship (SAR) studies focus on modifying the alkyl chain length (butyl vs. propyl) and amino group substitution. For instance, replacing dibutyl with cyclohexyl groups reduces blood-brain barrier permeability, as shown in in vitro permeability assays (e.g., PAMPA-BBB). Electrophysiological assays (e.g., patch-clamp) evaluate GABA receptor modulation, a key neuroprotective mechanism .

Eigenschaften

IUPAC Name |

4-(dibutylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12(14)15;/h3-11H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRDPIGTFZQIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.